Klyxumine B
CAS No.:
Cat. No.: VC1886411
Molecular Formula: C24H40O7
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O7 |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | [(1S,2S,3R,6R,7R,8R,9R,13R,14S)-13-acetyloxy-9,14-dihydroxy-3,9,13-trimethyl-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-3-yl] acetate |
| Standard InChI | InChI=1S/C24H40O7/c1-13(2)16-9-12-23(6,30-14(3)25)18-17(16)21-22(5,28)10-8-11-24(7,31-15(4)26)20(27)19(18)29-21/h13,16-21,27-28H,8-12H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,24-/m1/s1 |
| Standard InChI Key | ULRJPFSIVFAPGP-MQBLNODSSA-N |
| Isomeric SMILES | CC(C)[C@H]1CC[C@@]([C@H]2[C@@H]1[C@@H]3[C@](CCC[C@@]([C@H]([C@H]2O3)O)(C)OC(=O)C)(C)O)(C)OC(=O)C |
| Canonical SMILES | CC(C)C1CCC(C2C1C3C(CCCC(C(C2O3)O)(C)OC(=O)C)(C)O)(C)OC(=O)C |
Introduction
Chemical Properties and Structure
Klyxumine B has a molecular formula of C24H40O7 and a molecular weight of 440.6 g/mol. Its complete IUPAC name is [(1S,2S,3R,6R,7R,8R,9R,13R,14S)-13-acetyloxy-9,14-dihydroxy-3,9,13-trimethyl-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-3-yl] acetate, reflecting its complex stereochemistry with multiple chiral centers. This structural complexity is typical of eunicellin diterpenes, which feature a characteristic bicyclo[9.3.0]tetradecane skeleton with various substituents.
The structure of Klyxumine B was elucidated through sophisticated analytical techniques including mass spectrometry (MS) and various nuclear magnetic resonance (NMR) methods such as COSY, HMQC, HMBC, and NOESY . These techniques were essential for determining the compound's three-dimensional structure and stereochemistry. The compound features several functional groups including hydroxyl groups, acetate esters, and a complex tricyclic ring system that contributes to its unique chemical properties.
From a chemotaxonomic perspective, Klyxumine B's structure places it among the diverse group of diterpenes that act as chemical markers for certain soft coral species. Its Standard InChI identifier is InChI=1S/C24H40O7/c1-13(2)16-9-12-23(6,30-14(3)25)18-17(16)21-22(5,28)10-8-11-24(7,31-15(4)26)20(27)19(18)29-21/h13,16-21,27-28H,8-12H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,24-/m1/s1, while its Standard InChIKey is ULRJPFSIVFAPGP-MQBLNODSSA-N. The isomeric SMILES notation provides an additional representation of its complex molecular structure.
Table 1: Chemical Properties of Klyxumine B
| Property | Value |
|---|---|
| Molecular Formula | C24H40O7 |
| Molecular Weight | 440.6 g/mol |
| Physical State | Not specified in available literature |
| IUPAC Name | [(1S,2S,3R,6R,7R,8R,9R,13R,14S)-13-acetyloxy-9,14-dihydroxy-3,9,13-trimethyl-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-3-yl] acetate |
| Standard InChIKey | ULRJPFSIVFAPGP-MQBLNODSSA-N |
| Classification | Eunicellin diterpene, Alkaloid or related compound |
| Year of Discovery | 2005 |
Origin and Discovery
Klyxumine B was first documented in 2005 by researchers led by Chill, L. et al., as noted in the literature . It was isolated from the soft coral Klyxum flaccidum collected from Kenyan waters . This discovery came as part of a broader investigation into eunicellin diterpenes from Kenyan soft corals, which also resulted in the identification of Klyxumine A (compound 1) and four other new compounds designated as epoxycladines A-D (compounds 3-6) from another soft coral species, Cladiella kashmani .
The isolation of these compounds required sophisticated extraction and purification protocols typically employed in natural product chemistry. Marine organisms like soft corals often contain complex mixtures of secondary metabolites that must be carefully separated and characterized. The process generally involves solvent extraction of the coral tissue, followed by various chromatographic techniques to isolate individual compounds. For the structure elucidation of Klyxumine B and related compounds, researchers employed advanced spectroscopic techniques including mass spectrometry and multiple types of NMR spectroscopy .
The discovery of Klyxumine B contributes to our understanding of marine biodiversity and chemical ecology. Soft corals like Klyxum flaccidum produce secondary metabolites such as Klyxumine B for various ecological purposes, including chemical defense against predators, competition for space, and prevention of biofouling. These natural products often display interesting biological activities that can be potentially harnessed for human applications in medicine, agriculture, or other fields.
The geographical origin of Klyxumine B in Kenyan waters is significant, as different regions often yield unique marine natural products due to variations in ecological pressures and evolutionary history. The Indo-Pacific region, including Kenyan coastal waters, is known for its rich marine biodiversity and has been a productive source of novel bioactive compounds.
Research Status and Future Directions
Based on the available literature, research on Klyxumine B remains limited, with very few published articles focusing specifically on this compound . This scarcity of research presents both challenges and opportunities for scientists interested in marine natural products and their potential applications. The limited body of knowledge suggests that Klyxumine B represents an underexplored compound with potential for new discoveries.
Future research directions for Klyxumine B could include comprehensive biological activity screening to identify potential therapeutic applications. Testing against various disease models, including cancer cell lines, microbial pathogens, and inflammatory conditions, would help establish the bioactivity profile of this compound. Structure-activity relationship studies, potentially involving the synthesis of Klyxumine B analogs, could identify the structural features responsible for any observed biological activities.
Additional research could also focus on the ecological role of Klyxumine B in its natural context. Understanding why Klyxum flaccidum produces this compound might provide insights into its potential biological functions and applications. Environmental factors influencing the production of Klyxumine B and related compounds in the source organism could also be investigated to optimize natural or semi-synthetic production methods.
The development of sustainable sources of Klyxumine B presents another important research direction. This could involve efforts to cultivate the source organism, Klyxum flaccidum, under controlled conditions, or the development of biotechnological approaches such as engineered microorganisms for the production of Klyxumine B or precursors that can be converted to the target compound through semi-synthesis.
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